REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][CH:8]=[N:7][C:6]=1[CH:10]=C(O)C(O)=O)([CH3:4])([CH3:3])[CH3:2].CC(C)=[O:18]>O=[Mn]=O>[C:1]([C:5]1[O:9][CH:8]=[N:7][C:6]=1[CH:10]=[O:18])([CH3:2])([CH3:3])[CH3:4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
138-09675), and the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After celite filtration
|
Type
|
CUSTOM
|
Details
|
to remove MnO2
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residual pale brown oil was dissolved in CHCl3
|
Type
|
CUSTOM
|
Details
|
applied to silica-gel column chromatography (prepared with CHCl3)
|
Type
|
WASH
|
Details
|
eluted with CHCl3:MeOH (100:1 to 50:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(N=CO1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |